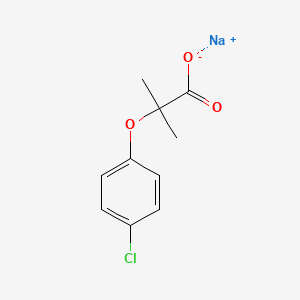

Sodium clofibrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

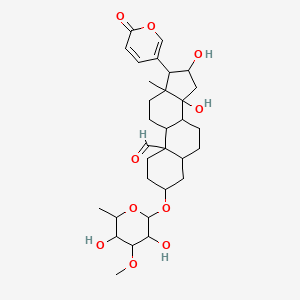

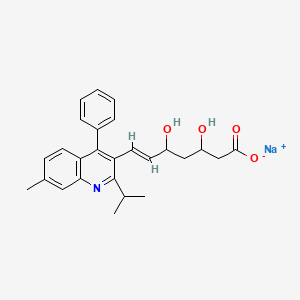

Sodium clofibrate is a sodium salt derivative of clofibrate, a fibric acid derivative used primarily to treat hyperlipidemia and hypertriglyceridemia. Clofibrate itself is known for its ability to lower elevated serum lipids by reducing the very low-density lipoprotein fraction rich in triglycerides . This compound, like its parent compound, is used in various therapeutic applications, particularly in the management of lipid disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium clofibrate typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol to form clofibrate. This ester is then reacted with sodium hydroxide to produce this compound . The reaction conditions generally require a controlled environment with specific temperatures and pH levels to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including chromatographic purity tests and infrared absorption spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Sodium clofibrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Sodium clofibrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Medicine: Used in the treatment of hyperlipidemia and hypertriglyceridemia.

Industry: Utilized in the production of lipid-lowering medications and as a standard in analytical chemistry.

Mechanism of Action

Sodium clofibrate exerts its effects primarily through the activation of PPARα. This activation leads to an increase in the activity of extrahepatic lipoprotein lipase, which in turn increases lipoprotein triglyceride lipolysis. The degradation of chylomicrons and conversion of very low-density lipoproteins to low-density lipoproteins, and subsequently to high-density lipoproteins, are key steps in this process . Additionally, this compound has been shown to reduce oxidative stress and improve antioxidant status .

Comparison with Similar Compounds

- Bezafibrate

- Ciprofibrate

- Fenofibrate

Comparison: Sodium clofibrate, like other fibrates, acts as a PPARα agonist. it is unique in its specific molecular structure, which includes a chlorophenoxy group. This structural difference can influence its pharmacological potency, selectivity, and metabolic rate . For instance, silafibrate, a siliconized analog of clofibrate, has been shown to have improved anti-inflammatory properties compared to clofibrate .

Properties

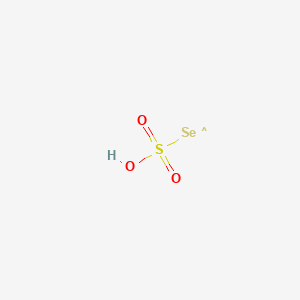

CAS No. |

7314-47-8 |

|---|---|

Molecular Formula |

C10H10ClNaO3 |

Molecular Weight |

236.63 g/mol |

IUPAC Name |

sodium;2-(4-chlorophenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C10H11ClO3.Na/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1 |

InChI Key |

MAUQVQSXTOZPSX-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)